molecular formula H6O12S3Yb2 B8083189 Ytterbium(III)sulfate

Ytterbium(III)sulfate

Cat. No.: B8083189
M. Wt: 640.3 g/mol
InChI Key: XLSAVKCEHVNUQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ytterbium(III) sulfate: is a chemical compound with the formula Yb₂(SO₄)₃. It is a salt of ytterbium and sulfuric acid. This compound is primarily used in research and has notable properties such as its solubility in water, which decreases with increasing temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ytterbium(III) sulfate can be synthesized by reacting ytterbium oxide (Yb₂O₃) with sulfuric acid (H₂SO₄). The reaction typically occurs under controlled conditions to ensure the complete dissolution of ytterbium oxide and the formation of ytterbium(III) sulfate.

Industrial Production Methods: Industrial production of ytterbium(III) sulfate involves similar methods but on a larger scale. The process includes the careful handling of raw materials and maintaining optimal reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Ytterbium(III) sulfate undergoes various chemical reactions, including:

    Oxidation and Reduction: Ytterbium can exist in multiple oxidation states, primarily +2 and +3. The compound can participate in redox reactions where ytterbium transitions between these states.

    Substitution Reactions: Ytterbium(III) sulfate can undergo substitution reactions where the sulfate ions are replaced by other anions.

Common Reagents and Conditions:

    Oxidation: Reagents such as oxygen or hydrogen peroxide can oxidize ytterbium(II) compounds to ytterbium(III).

    Reduction: Reducing agents like hydrogen or zinc dust can reduce ytterbium(III) compounds to ytterbium(II).

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of ytterbium(II) compounds typically yields ytterbium(III) compounds, while reduction of ytterbium(III) compounds yields ytterbium(II) compounds .

Scientific Research Applications

Chemistry: Ytterbium(III) sulfate is used in various chemical research applications, including the study of lanthanide chemistry and the development of new materials.

Biology and Medicine: Ytterbium(III) complexes have been explored for their luminescent properties, making them useful in biological imaging and medical diagnostics. These complexes can serve as near-infrared fluorophores for living cell imaging .

Industry: In industry, ytterbium(III) sulfate is used in the production of specialty alloys and as a source of ytterbium in various applications. It is also used in stress gauges to measure ground deformation during earthquakes .

Mechanism of Action

The mechanism of action of ytterbium(III) sulfate in its various applications involves its ability to interact with other molecules and ions. In biological imaging, for example, ytterbium(III) complexes emit near-infrared light upon excitation, allowing for high-resolution imaging of living cells. The molecular targets and pathways involved in these processes depend on the specific application and the nature of the ytterbium(III) complex used .

Comparison with Similar Compounds

    Ytterbium(III) chloride (YbCl₃): Used as a Lewis acid catalyst in organic synthesis.

    Ytterbium(III) nitrate (Yb(NO₃)₃): Used in various chemical reactions and as a precursor for other ytterbium compounds.

    Ytterbium(III) fluoride (YbF₃): Used in dental applications and as an X-ray contrast agent.

Uniqueness: Ytterbium(III) sulfate is unique due to its specific solubility properties and its use in research applications. Its ability to form stable complexes with various ligands makes it valuable in scientific research, particularly in the fields of chemistry and biology.

Properties

IUPAC Name

sulfuric acid;ytterbium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3H2O4S.2Yb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSAVKCEHVNUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Yb].[Yb]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6O12S3Yb2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

640.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ytterbium(III)sulfate
Reactant of Route 2
Ytterbium(III)sulfate
Reactant of Route 3
Ytterbium(III)sulfate
Reactant of Route 4
Ytterbium(III)sulfate
Reactant of Route 5
Reactant of Route 5
Ytterbium(III)sulfate
Reactant of Route 6
Ytterbium(III)sulfate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.